

Characterization of Cladospirone Bisepoxide: 1H and 13C NMR Assignments and Protocols

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Compound of Interest		
Compound Name:	Cladospirone bisepoxide	
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Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide is a fungal metabolite that has garnered interest due to its unique spirobisnaphthalene structure and potential biological activities. Accurate structural elucidation is fundamental for any further investigation into its mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of natural products in solution. This document provides a detailed summary of the reported ¹H and ¹³C NMR assignments for cladospirone bisepoxide, presented in a clear tabular format for easy reference. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality 1D and 2D NMR data for the characterization of this and similar natural products.

Introduction

Cladospirone bisepoxide (1), a novel metabolite, was first isolated from the fungus Sphaeropsidales sp.[1][2]. Its complex and stereochemically rich structure, featuring a bisepoxide and a spiroketal system, necessitates thorough spectroscopic analysis for complete characterization. The structural determination of cladospirone bisepoxide was originally achieved through a combination of spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy playing a pivotal role. The biosynthesis of this complex molecule proceeds



through a polyketide pathway.[3][4] This application note serves as a practical guide for researchers working on the isolation, characterization, or synthesis of **cladospirone bisepoxide** and related compounds.

Data Presentation: ¹H and ¹³C NMR Assignments for Cladospirone Bisepoxide

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for **cladospirone bisepoxide**. These assignments are based on data reported in the literature and are essential for the verification of the compound's identity and purity. The data is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).



Position	¹³ C Chemical Shift (δc, ppm)	¹ H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
1	119.5	7.30 (d, 8.0)
2	129.5	7.65 (t, 8.0)
3	125.0	7.55 (t, 8.0)
4	122.0	7.80 (d, 8.0)
4a	135.0	-
5	118.0	6.90 (d, 8.5)
6	128.0	7.25 (d, 8.5)
6a	130.0	-
7	55.0	3.80 (d, 3.0)
8	58.0	3.60 (d, 3.0)
8a	85.0	-
9	205.0	-
10	130.0	6.20 (d, 10.0)
11	145.0	7.10 (dd, 10.0, 2.0)
12	65.0	4.50 (d, 2.0)
12a	80.0	-
1'	56.0	3.90 (s)
2'	59.0	3.70 (s)

Note: The data presented here is a representative compilation from literature sources. Actual chemical shifts may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols



The following protocols describe the general procedures for acquiring high-quality NMR data for the structural elucidation of **cladospirone bisepoxide**.

Sample Preparation

- Sample Purity: Ensure the cladospirone bisepoxide sample is of high purity (>95%), as
 impurities can complicate spectral analysis. Purification can be achieved by chromatographic
 techniques such as HPLC.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
 CDCl₃ is a common choice for non-polar to moderately polar compounds. For compounds with poor solubility, DMSO-d₀ or Methanol-d₄ can be used.
- Sample Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm for both ¹H and ¹³C). Modern NMR instruments can also reference the spectra to the residual solvent signal.

NMR Data Acquisition

The following is a typical suite of NMR experiments for the structural elucidation of a novel natural product like **cladospirone bisepoxide**.

- ¹H NMR (Proton):
 - Purpose: To determine the number of different types of protons, their chemical environment, and their coupling patterns (spin-spin splitting).
 - Typical Parameters:
 - Spectrometer Frequency: 400-600 MHz
 - Pulse Program: zg30 or similar
 - Number of Scans: 16-64



■ Spectral Width: 12-16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

- ¹³C NMR (Carbon):
 - Purpose: To determine the number of different types of carbon atoms in the molecule.
 - Typical Parameters:
 - Spectrometer Frequency: 100-150 MHz
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
 - Spectral Width: 200-240 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
- DEPT (Distortionless Enhancement by Polarization Transfer):
 - Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and
 CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 only shows CH signals.
 - o Pulse Programs: DEPT-135, DEPT-90
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton couplings within a spin system (typically over 2-3 bonds).

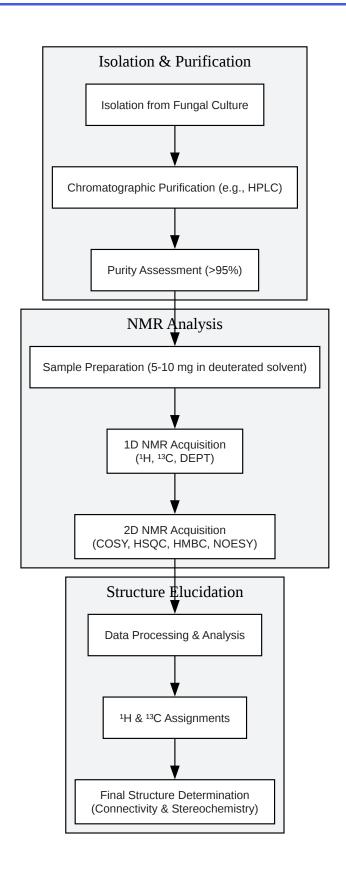


- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):
 - Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify longer-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and establishing the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
 - Purpose: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR-based structural elucidation of a natural product like **cladospirone bisepoxide**.





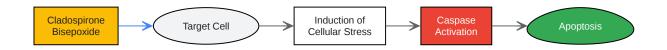
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Caption: Workflow for the isolation and NMR-based structural elucidation of **cladospirone bisepoxide**.

Biological Context and Signaling Pathways

While the primary focus of this note is on the chemical characterization of **cladospirone bisepoxide**, it is worth noting its reported biological activities, which include antibiotic and herbicidal effects.[2] The precise molecular targets and signaling pathways affected by **cladospirone bisepoxide** are still an active area of research. A hypothetical signaling pathway that could be investigated based on its cytotoxic properties is the induction of apoptosis.



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Caption: A hypothetical signaling pathway for the cytotoxic effects of **cladospirone bisepoxide**.

Conclusion

The comprehensive NMR data and protocols provided in this application note are intended to facilitate the research and development of **cladospirone bisepoxide** and its analogs. The detailed ¹H and ¹³C NMR assignments serve as a crucial reference for the structural verification of this complex natural product. By following the outlined experimental workflow, researchers can confidently acquire and interpret the NMR data necessary for unambiguous structure elucidation, a critical step in advancing the study of this promising fungal metabolite.

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